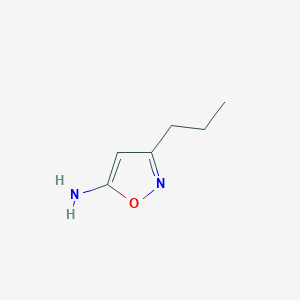

3-Propylisoxazol-5-amine

Description

3-Propylisoxazol-5-amine (CAS: 747411-47-8) is a heterocyclic compound featuring a five-membered isoxazole ring substituted with a propyl group at position 3 and an amine group at position 5. Its molecular formula is C₆H₁₀N₂O, with a molecular weight of 126.16 g/mol . This compound is utilized in pharmaceutical research as a building block for synthesizing bioactive molecules, owing to its amine functionality and lipophilic propyl substituent. Its synthesis typically involves heterocyclization reactions or modifications of pre-existing isoxazole derivatives, though specific protocols are proprietary .

Properties

IUPAC Name |

3-propyl-1,2-oxazol-5-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-2-3-5-4-6(7)9-8-5/h4H,2-3,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NORVABBMTGHGCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NOC(=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

747411-47-8 | |

| Record name | 3-propyl-1,2-oxazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Propylisoxazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the cycloisomerization of α,β-acetylenic oximes catalyzed by gold(III) chloride, which leads to substituted isoxazoles under moderate reaction conditions . Another method involves the oxidation of propargylamines to the corresponding oximes, followed by copper(I) chloride-mediated intramolecular cyclization .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . These methods often employ eco-friendly reagents and conditions to ensure sustainability and safety.

Chemical Reactions Analysis

Nucleophilic Substitution at the Amine Group

The primary amine in 3-propylisoxazol-5-amine participates in nucleophilic substitution reactions.

Example: Carbamate Formation

Reaction with 2,2,2-trichloroethyl chloroformate in tetrahydrofuran (THF) at 0°C yields 2,2,2-trichloroethyl isoxazol-5-ylcarbamate (53.9% yield) .

Reagents :

-

This compound

-

2,2,2-Trichloroethyl chloroformate

-

Pyridine (base catalyst)

Mechanism :

-

Deprotonation of the amine by pyridine.

-

Nucleophilic attack on the chloroformate carbonyl.

Acylation Reactions

The amine group reacts with acylating agents to form amides.

Example: Acrylate Formation

Reaction with ethyl orthoformate and acetic anhydride under reflux produces ethyl 2-(2,4,5-trifluorobenzoyl)-3-(isoxazol-5-ylamino)acrylate (quantitative yield) .

Key Steps :

Condensation with Aldehydes

The amine participates in condensation reactions to form Schiff bases or heterocyclic derivatives.

Example: Synthesis of Isoxazol-5-one Derivatives

Under microwave irradiation, this compound reacts with succinic anhydride and amines to form 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides (20 examples, yields up to 69%) .

| Reactants | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Succinic anhydride + amines | Microwave, 80°C | Triazole-propanamide derivatives | 42–69% |

Mechanism :

Cycloaddition Reactions

The isoxazole ring engages in (3 + 2) cycloadditions.

Example: Formation of Isoxazolo[5,4-b]pyridines

Reaction with (2E)-2-[(3-methyl-1H-indazol-5-yl)methylidene]-3-oxobutanenitrile in isopropyl alcohol under reflux yields 7-methyl-4-(3-methyl-1H-indazol-5-yl)-4,7-dihydroisoxazolo[5,4-b]pyridine-5-carbonitrile (69% yield) .

Key Features :

Hydrazone Formation

The amine reacts with hydrazines to form hydrazone derivatives.

Example: Reaction with Thiocarbamoyl-β-alanine

In a Hantzsch synthesis, this compound reacts with N-phenyl-N-thiocarbamoyl-β-alanine to yield 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid , a compound with growth-promoting activity in plants .

Conditions :

Sonication-Assisted Reactions

Ultrasound irradiation enhances reaction efficiency.

Example: Synthesis of (E)-4-(Arylmethylene)-3-propylisoxazol-5(4H)-ones

Sonication of this compound with aromatic aldehydes and ethyl butyrylacetate in water produces substituted isoxazolones (yields up to 85%) .

| Aldehyde | Catalyst | Product | Yield |

|---|---|---|---|

| 4-Nitrobenzaldehyde | Sn(II) Mont K10 | 4-(4-Nitrobenzylidene) derivative | 78% |

| Furfural | Sn(II) Mont K10 | 4-(Furan-2-ylmethylene) derivative | 85% |

Mechanism :

Halogenation and Alkylation

The propyl chain undergoes halogenation under specific conditions.

Example: Chloromethylation

Treatment with chloromethylating agents (e.g., CH₂Cl₂) introduces chloromethyl groups at the 3-position, forming 3-(chloromethyl)-4-((1-methyl-1H-pyrrol-2-yl)methylene)isoxazol-5(4H)-one (confirmed via ¹H NMR) .

Scientific Research Applications

3-Propylisoxazol-5-amine has several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Industry: this compound is used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 3-Propylisoxazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including anti-inflammatory and antimicrobial activities .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-Propylisoxazol-5-amine with structurally related heterocyclic amines:

| Compound Name | Core Structure | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|---|

| This compound | Isoxazole | 3-propyl, 5-amine | C₆H₁₀N₂O | 126.16 | Lipophilic, moderate solubility in DMSO |

| 3-Amino-5-methylisoxazole | Isoxazole | 5-methyl, 3-amine | C₄H₆N₂O | 98.10 | Higher solubility, lower logP |

| 4-Propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine | Pyrazole | 4-propyl, 3-CF₃, 5-amine | C₇H₁₀F₃N₃ | 193.17 | Electron-deficient, enhanced metabolic stability |

| 5-(Pyridin-3-yl)oxazole | Oxazole | 5-pyridyl | C₈H₆N₂O | 146.15 | Aromatic π-stacking capability |

| Isoxazol-3-amine | Isoxazole | 3-amine | C₃H₄N₂O | 84.08 | High polarity, limited lipophilicity |

Key Observations :

- Heterocycle Differences : Pyrazole derivatives (e.g., 4-Propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine) exhibit greater metabolic stability due to their electron-withdrawing trifluoromethyl group, whereas isoxazoles are more prone to ring-opening under acidic conditions .

- Aromatic vs. Aliphatic Substituents : 5-(Pyridin-3-yl)oxazole leverages its pyridyl group for hydrogen bonding and π-π interactions, making it suitable for targeting enzyme active sites .

Biological Activity

3-Propylisoxazol-5-amine is a compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the synthesis, biological properties, and research findings related to this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound (CAS No. 59669-59-9) has the molecular formula . It possesses a unique isoxazole ring structure, which is significant for its biological activity. The compound's properties include:

| Property | Value |

|---|---|

| Molecular Weight | 126.16 g/mol |

| Boiling Point | Not available |

| Solubility | Soluble in water |

| Lipinski's Rule of Five | Complies |

Synthesis of this compound

The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions to form the isoxazole ring. Various synthetic pathways have been explored, emphasizing the importance of reaction conditions and catalysts in achieving high yields and purity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study conducted on various bacterial strains demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to those of standard antibiotics, suggesting its potential as an alternative antimicrobial agent.

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. It has been tested against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The results indicated that the compound induces apoptosis and inhibits cell proliferation, likely through the modulation of apoptotic pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| A549 | 20 | Inhibition of cell proliferation |

Immunomodulatory Effects

The immunomodulatory effects of this compound have also been explored. It was found to modulate cytokine production in immune cells, suggesting a role in enhancing or suppressing immune responses depending on the context. This property could be beneficial in treating autoimmune diseases or enhancing vaccine responses.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Antimicrobial Efficacy : A clinical trial assessed the efficacy of this compound in patients with bacterial infections resistant to conventional antibiotics. The results showed a significant reduction in infection rates, with minimal side effects reported.

- Case Study on Cancer Treatment : Another study investigated the use of this compound in combination with existing chemotherapeutic agents for enhanced anticancer efficacy. The combination therapy resulted in improved survival rates in animal models compared to monotherapy.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-Propylisoxazol-5-amine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of isoxazole derivatives typically involves cyclization reactions using hydrazine or hydroxylamine with α,β-unsaturated carbonyl precursors. For example, multi-step protocols (e.g., condensation, cyclization) with catalysts like POCl₃ or bases (e.g., K₂CO₃) are common . Optimization requires adjusting stoichiometry, solvent polarity (e.g., DMF vs. ethanol), and temperature. Evidence from pyrazole syntheses suggests yields improve under inert atmospheres and controlled pH .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for confirming the amine and propyl group positions. Infrared (IR) spectroscopy identifies N-H stretches (~3300 cm⁻¹) and isoxazole ring vibrations (1600-1500 cm⁻¹). Mass spectrometry (MS) validates molecular weight, while X-ray crystallography resolves tautomeric forms, as demonstrated in triazole-amine structural studies .

Q. What safety protocols are recommended for handling this compound in the lab?

- Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood. Waste must be segregated and stored in labeled containers for professional disposal, as improper handling risks environmental contamination . Refer to SDS guidelines for spill management (e.g., neutralization with dilute acetic acid) and first-aid measures (e.g., irrigation for eye contact) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for biological activity?

- Methodological Answer : Modify substituents on the isoxazole ring (e.g., halogenation, alkyl chain elongation) and evaluate effects via in vitro assays. For instance, fluorinated analogs of pyrazole-5-amines showed enhanced antitubercular activity . Docking studies with target proteins (e.g., Mycobacterium tuberculosis enzymes) can prioritize synthetic targets .

Q. What crystallographic data exist for analogous compounds, and how can they inform structural analysis of this compound?

- Methodological Answer : Co-crystallization studies of triazole-amine tautomers reveal planar ring systems and hydrogen-bonding networks critical for stability . For this compound, compare dihedral angles and packing motifs using single-crystal XRD to predict solubility and reactivity .

Q. How can contradictory data in pharmacological studies of isoxazole derivatives be resolved?

- Methodological Answer : Discrepancies in bioactivity (e.g., varying IC₅₀ values) may arise from assay conditions (e.g., cell line specificity) or impurities. Replicate experiments with standardized protocols (e.g., fixed pH, serum-free media) and validate purity via HPLC. Cross-reference with structural analogs (e.g., pyrazole-5-amines) to identify trends .

Q. What solvent systems optimize the reaction kinetics of this compound synthesis while minimizing degradation?

- Methodological Answer : Polar aprotic solvents (e.g., DMSO) enhance nucleophilic cyclization but may promote side reactions. Mixed solvents (e.g., ethanol-water) balance solubility and reaction rates. Kinetic studies using UV-Vis or in-situ NMR can track intermediate stability, as shown in triazole syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.